Thieno[3,2-b]pyridin-7-ol and its derivatives have emerged as a significant class of compounds with a wide range of biological activities. These heterocyclic compounds have been the subject of extensive research due to their potential therapeutic applications. The thienopyridine scaffold is a common feature in molecules that exhibit various pharmacological properties, including antipsychotic, anti-proliferative, and kinase inhibition activities. This comprehensive analysis will delve into the mechanism of action and applications of thieno[3,2-b]pyridin-7-ol derivatives in different fields, based on the findings from recent studies.
The thieno[3,2-b]pyridine derivatives have been shown to interact with multiple biological targets. For instance, certain arylpiperazine derivatives of thieno[3,2-c]pyridine have demonstrated significant activity in blocking apomorphine-induced behaviors and have shown affinity for serotonin receptors, although their interaction with dopamine D2 receptors was weak1. Another study revealed that thieno[2,3-b]pyridines could inhibit phosphoinositide phospholipase C (PI-PLC), which plays a crucial role in cell proliferation and cancer progression2. Additionally, thieno[3,2-b]pyridine-based compounds have been identified as potent inhibitors of c-Met and VEGFR2 tyrosine kinases, with low nanomolar IC50 values, indicating their potential as anticancer agents6. The antiproliferative action of certain thieno[2,3-b]pyridine derivatives has been linked to their interaction with PLC isoforms, affecting tubulin-β dynamics and inducing cell cycle arrest9.
The thieno[3,2-c]pyridine derivatives have shown promise as antipsychotic agents. Compounds from this class have been found to exhibit behavioral indices of antipsychotic activity, such as the blockade of apomorphine stereotypy and conditioned avoidance responses1. These findings suggest that thieno[3,2-b]pyridin-7-ol derivatives could be further developed as novel antipsychotic medications.
Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against various human cancer cell lines. Modifications to the thieno[2,3-b]pyridine core, such as appending a propyl-aryl group, have resulted in compounds with potent biological activity and nanomolar IC50 values2. The disruption of crystal packing in these compounds has also been shown to improve their anti-proliferative activity4. Furthermore, strategies to improve the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents have been investigated, with some success in enhancing their clinical applicability5.
The discovery of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases has opened up new avenues for cancer treatment. These compounds have not only shown in vitro potency but also demonstrated in vivo activity against various human tumor xenograft models in mice6. This suggests their potential use in targeted cancer therapies.
Thieno[2,3-b]pyridine derivatives have also been evaluated for their antiparasitic properties, with some showing activity against Giardia lamblia. The structure-activity relationship studies of these compounds have identified promising candidates for the development of new microbicidal medicines7.
A series of 3-amino-thieno[2,3-b]pyridines has been tested for their ability to affect tubulin dynamics, with the most active compounds displaying microtubule-destabilising effects. These compounds have shown potent growth inhibition of multidrug-resistant human cancer cell lines, indicating their potential as chemotherapeutic agents8.
Derivatives of thieno[2,3-b]pyridine have been explored as dual inhibitors of COX and 5-LOX enzymes, which are key in eicosanoid biosynthesis. These compounds have shown higher potency than ibuprofen in a rat paw oedema model, suggesting their potential as anti-inflammatory drugs10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7